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Compound of Interest

Compound Name: MK-2894

Cat. No.: B1662794 Get Quote

An In-depth Technical Guide to MK-2894

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
MK-2894 is a potent, selective, and orally active antagonist of the prostaglandin E2 (PGE2) E

prostanoid receptor 4 (EP4).[1] Identified by the chemical name 4-{1-[({2,5-dimethyl-4-[4-

(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, this small molecule

has demonstrated significant anti-inflammatory and analgesic properties in various preclinical

models.[1][2] Its high affinity and selectivity for the EP4 receptor make it a valuable tool for

investigating the role of the PGE2/EP4 signaling pathway in pathophysiology and a potential

therapeutic alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and coxibs,

with a more favorable gastrointestinal tolerability profile.[2][3] This document provides a

comprehensive overview of the chemical structure, mechanism of action, pharmacological

data, and key experimental protocols related to MK-2894.

Chemical Structure and Properties
MK-2894 is a synthetic organic compound belonging to the thiophene carboxamide class.[4] Its

structure is characterized by a central thiophene ring, a cyclopropyl-benzoic acid moiety, and a

trifluoromethylbenzyl group.

IUPAC Name: 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-

thienyl}carbonyl)amino]cyclopropyl}benzoic acid[1][2]
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CAS Number: 1006036-87-8[1]

Molecular Formula: C26H24F3NO3S[5]

Molecular Weight: 473.51 g/mol [5]

SMILES: Cc1sc(c(C(=O)NC2(CC2)c2ccc(C(O)=O)cc2)c1C)Cc1ccc(cc1)C(F)(F)F[6]

Mechanism of Action
MK-2894 functions as a competitive antagonist at the EP4 receptor, a G-protein coupled

receptor (GPCR). The endogenous ligand for this receptor is prostaglandin E2 (PGE2), a key

mediator of inflammation, pain, and fever.[7][8]

The EP4 receptor primarily couples to the Gαs protein, which, upon activation, stimulates

adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][9][10] This signaling

cascade is involved in mediating inflammatory responses.[11] Unlike other prostanoid

receptors, the EP4 receptor can also couple to alternative pathways, such as the

phosphatidylinositol 3-kinase (PI3K) pathway.[9][10][11] By binding to the EP4 receptor with

high affinity, MK-2894 blocks the binding of PGE2, thereby inhibiting these downstream

signaling events and exerting its anti-inflammatory and analgesic effects.[7]

Below is a diagram illustrating the PGE2/EP4 signaling pathway and the inhibitory point of MK-
2894.
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PGE2/EP4 signaling pathway and MK-2894 inhibition.
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Pharmacological Data
The potency, selectivity, and pharmacokinetic profile of MK-2894 have been characterized in

various preclinical studies.

In Vitro Potency and Selectivity
MK-2894 is a high-affinity, full antagonist of the EP4 receptor.[1] Its potency has been

quantified through binding and functional assays.

Parameter Species Cell Line Value Reference

Binding Affinity

(Ki)
Human

HEK 293 (EP4

expressing)
0.56 nM [1][3]

Functional

Potency (IC50)
Human

HEK 293 (EP4

expressing)
2.5 nM [1][3]

Functional

Potency (IC50)
Human HWB cells 11 nM [1]

In Vivo Pharmacokinetics
The pharmacokinetic properties of MK-2894 have been evaluated in multiple species,

demonstrating its suitability for oral administration.

Specie
s

Dose
(p.o.)

Dose
(i.v.)

Bioava
ilabilit
y (F)

Cleara
nce
(CL)

Vdss T½ Cmax
Refere
nce

Dog 5 mg/kg 1 mg/kg 32%

23

mL/min/

kg

0.91

L/kg
8.8 h 3.3 µM [1]

Mouse
20

mg/kg
5 mg/kg 21%

23

mL/min/

kg

7.6 L/kg 15 h 1.4 µM [1]
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In Vivo Efficacy
MK-2894 has shown potent anti-inflammatory and anti-nociceptive effects in rodent models of

arthritis and acute inflammation.

Model Species Endpoint
Dosing
Regimen

Efficacy Reference

Adjuvant-

Induced

Arthritis (AIA)

Rat

Chronic Paw

Swelling

(Primary &

Secondary)

0.1-10

mg/kg/day

(p.o.) for 5

days

ED50 = 0.02

mg/kg/day
[1]

Adjuvant-

Induced

Arthritis (AIA)

Rat
Secondary

Paw Swelling

0.1

mg/kg/day

(p.o.)

ED100

(Complete

Inhibition)

[1]

Carrageenan-

Induced

Hyperalgesia

Rat

Mechanical

Pain

Response

0.1-10 mg/kg

(p.o.), single

dose

ED50 = 0.36

mg/kg
[1][3]

Key Experimental Protocols
The following sections detail the methodologies used to characterize MK-2894.

Protocol: EP4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of MK-2894 for the human EP4 receptor.

Materials:

Membranes from HEK 293 cells overexpressing the human EP4 receptor.[3]

Radioligand (e.g., [3H]PGE2).

MK-2894 test compound at various concentrations.

Assay buffer (e.g., Tris-HCl with MgCl2).
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Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of [3H]PGE2 and varying

concentrations of MK-2894.

Allow the reaction to reach equilibrium.

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specific binding.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.

Protocol: PGE2-Induced cAMP Accumulation Assay
Objective: To measure the functional antagonist activity of MK-2894 by its ability to inhibit

PGE2-stimulated cAMP production.[1]

Materials:

HEK 293 cells expressing the human EP4 receptor.[1]

Prostaglandin E2 (PGE2).

MK-2894 test compound at various concentrations.

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Cell lysis buffer.

cAMP detection kit (e.g., HTRF, ELISA).
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Procedure:

Plate HEK-293-hEP4 cells in multi-well plates and allow them to adhere.

Pre-incubate the cells with varying concentrations of MK-2894 in the presence of a

phosphodiesterase inhibitor.

Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80).

Incubate for a defined period to allow for cAMP accumulation.

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection

kit.

Determine the IC50 value by plotting the inhibition of cAMP production against the

concentration of MK-2894.

Protocol: Adjuvant-Induced Arthritis (AIA) Model in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of MK-2894 in a chronic arthritis

model.[1]

Materials:

Male Sprague-Dawley or Lewis rats.[2]

Complete Freund's Adjuvant (CFA).

MK-2894 formulated for oral administration.

Plein-air calipers or plethysmometer for paw volume measurement.

Procedure:

Induction: Induce arthritis by a single subplantar injection of CFA into the right hind paw of

the rats on day 0.

Treatment: Begin oral administration of MK-2894 or vehicle control daily, starting from the

day of induction or after the establishment of arthritis, for a specified duration (e.g., 5
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days).[1]

Assessment:

Measure the volume of both the injected (primary) and contralateral (secondary) hind

paws at regular intervals to assess swelling.

At the end of the study, other endpoints such as joint histology, inflammatory cell

infiltration, and bone erosion can be assessed.

Analysis: Calculate the percentage inhibition of paw swelling for each dose group

compared to the vehicle control group to determine the ED50.

Below is a workflow diagram for the Adjuvant-Induced Arthritis (AIA) model.
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Experimental workflow for the Adjuvant-Induced Arthritis model.
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Conclusion
MK-2894 is a well-characterized, potent, and selective EP4 receptor antagonist with a robust

preclinical data package supporting its anti-inflammatory and analgesic potential. Its favorable

pharmacokinetic and safety profile distinguishes it from traditional NSAIDs. The detailed

chemical, pharmacological, and methodological information provided in this guide serves as a

valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug

development who are investigating the therapeutic potential of targeting the PGE2-EP4

signaling axis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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